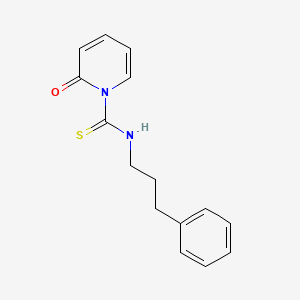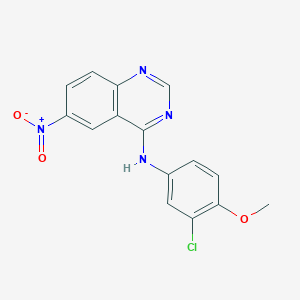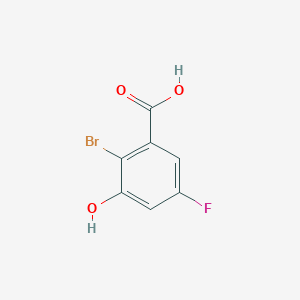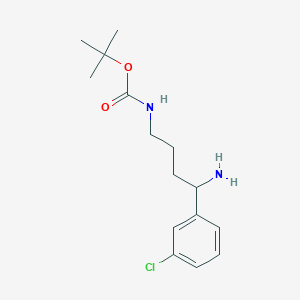
4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Uniqueness
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H7N3O4 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O4/c8-6-3(7(13)14)2-9-4(10-6)1-5(11)12/h2H,1H2,(H,11,12)(H,13,14)(H2,8,9,10) |
InChI-Schlüssel |
AZKSAHZDQRGOGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)CC(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)


![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)

![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)


